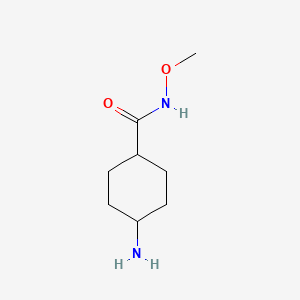

trans 4-Amino-N-methoxycyclohexane-1-carboxamide

説明

trans 4-Amino-N-methoxycyclohexane-1-carboxamide: is a chemical compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group and a methoxy group attached to the cyclohexane ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-Amino-N-methoxycyclohexane-1-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone as the starting material.

Amination: The cyclohexanone undergoes amination to introduce the amino group at the 4-position.

Carboxylation: Finally, the carboxamide group is introduced to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

化学反応の分析

Types of Reactions:

Oxidation: trans 4-Amino-N-methoxycyclohexane-

生物活性

Trans 4-Amino-N-methoxycyclohexane-1-carboxamide, also known as T-AMCHA, is a compound of significant interest due to its biological activities, particularly in the context of anti-fibrinolytic properties and skin barrier recovery. This article explores the biological activity of T-AMCHA, detailing its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

T-AMCHA is characterized by its cyclohexane ring with an amino group and a methoxy substituent. The structural formula can be represented as follows:

This structure allows for specific interactions with biological targets, influencing its pharmacological effects.

T-AMCHA acts primarily as an anti-fibrinolytic agent by inhibiting plasmin, a serine protease involved in the breakdown of fibrin in blood clots. This inhibition is crucial for accelerating barrier recovery in damaged epithelial tissues. The compound's ability to modulate protease activity suggests potential therapeutic applications in wound healing and tissue repair.

Key Mechanisms:

- Inhibition of Plasmin : T-AMCHA prevents the degradation of fibrin, promoting clot stability and enhancing wound healing.

- Protease Activity Modulation : It influences the activity of various serine proteases, which play roles in skin barrier integrity and repair processes.

Biological Activity Studies

Numerous studies have evaluated the biological effects of T-AMCHA. Below are key findings from selected research:

Table 1: Summary of Biological Activities

Case Studies

-

Barrier Recovery in Epidermal Models :

In a study involving hairless mice, T-AMCHA was applied topically after inducing skin injuries through tape stripping. The results indicated a marked improvement in barrier recovery compared to untreated controls. This effect was attributed to the compound's ability to inhibit proteolytic activity associated with skin damage . -

Impact on Epidermal Hyperplasia :

Another study assessed the effects of daily applications of T-AMCHA on epidermal hyperplasia induced by repeated injuries. The results demonstrated that T-AMCHA significantly reduced the thickness of the epidermis, suggesting its potential as a therapeutic agent in managing excessive tissue growth following injury .

Discussion

The biological activity of this compound highlights its potential therapeutic applications in dermatology and wound care. Its mechanism as a plasmin inhibitor not only aids in clot stabilization but also promotes faster recovery of epithelial barriers, making it a valuable candidate for further research and development.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Intermediates

Trans 4-Amino-N-methoxycyclohexane-1-carboxamide serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is involved in the preparation of Janus kinase inhibitors, which are significant in treating autoimmune diseases and certain cancers. The compound's structural properties allow it to function effectively as a building block for more complex molecules used in therapeutic applications .

Therapeutic Potential

Recent studies indicate that this compound may have therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate protease activity suggests potential benefits in wound healing and tissue repair . The compound's mechanism of action is still under investigation, but its interaction with biological targets shows promise for future drug development.

Synthesis of Complex Molecules

One-Pot Synthesis Techniques

Innovative synthetic routes have been developed to produce this compound efficiently. A notable method involves a one-pot reaction using p-aminobenzoic acid derivatives under basic conditions with suitable catalysts. This technique not only enhances yield but also improves the trans/cis ratio significantly, making it suitable for industrial applications .

| Synthesis Method | Yield (%) | Trans/Cis Ratio |

|---|---|---|

| One-pot reaction with p-aminobenzoic acid | >90% | >75:25 |

| Traditional multi-step synthesis | <50% | Variable |

Case Studies

Case Study: Synthesis of Janus Kinase Inhibitors

In a research study focusing on the synthesis of Janus kinase inhibitors, this compound was utilized as a key intermediate. The study highlighted the efficiency of the one-pot synthesis method in achieving high purity and yield, which is critical for pharmaceutical applications .

Case Study: Protease Modulation

Another significant application was documented in a study investigating the compound's role in protease modulation. The findings suggested that this compound could enhance wound healing processes by influencing protease activity, thereby promoting tissue regeneration .

特性

IUPAC Name |

4-amino-N-methoxycyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBVANYHDGXDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。